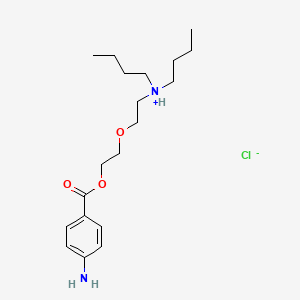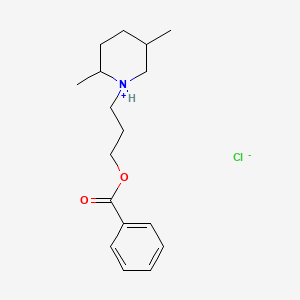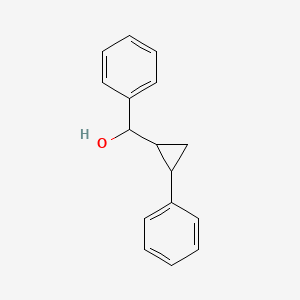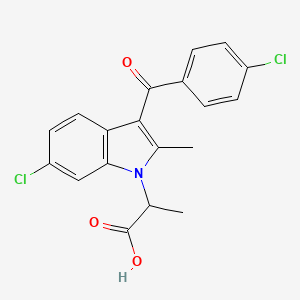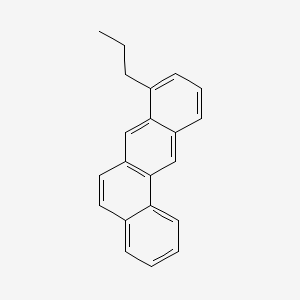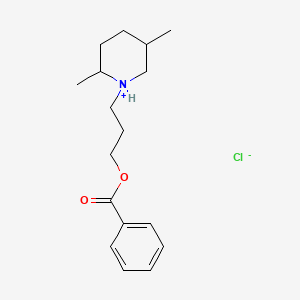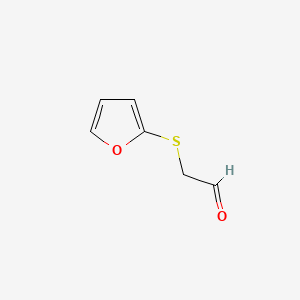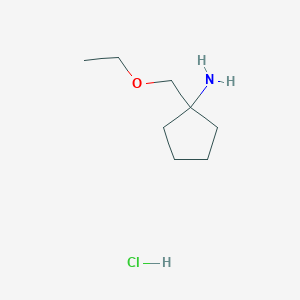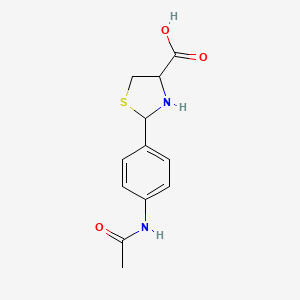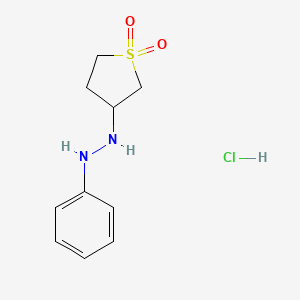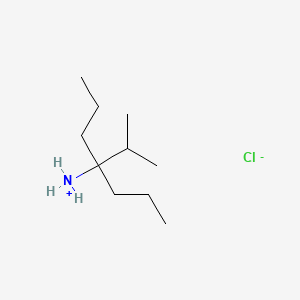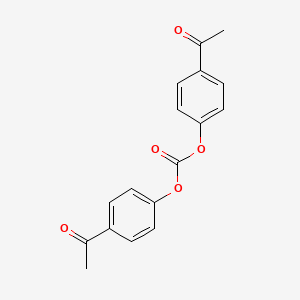![molecular formula C16H21Cl2N3O B13771189 1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol CAS No. 5423-78-9](/img/structure/B13771189.png)
1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol is a chemical compound with the molecular formula C28H28N4O4 and a molecular weight of 342.2634 g/mol. This compound is known for its unique structure, which includes a quinoline ring substituted with dichloro groups and an amino-propanol side chain. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline ring: The quinoline ring is synthesized through a series of reactions involving the cyclization of suitable precursors.
Introduction of dichloro groups: Chlorination reactions are used to introduce the dichloro groups at the 6 and 7 positions of the quinoline ring.
Attachment of the amino-propanol side chain: The final step involves the reaction of the dichloroquinoline with diethylamino-propanol under specific conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups on the quinoline ring can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Quinacrine: A compound with a similar quinoline ring but different substituents.
The uniqueness of this compound lies in its specific substitution pattern and side chain, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5423-78-9 |
|---|---|
Molekularformel |
C16H21Cl2N3O |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
1-[(6,7-dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C16H21Cl2N3O/c1-3-21(4-2)10-11(22)9-20-15-5-6-19-16-8-14(18)13(17)7-12(15)16/h5-8,11,22H,3-4,9-10H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
LJUAGDICZIDMII-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(CNC1=C2C=C(C(=CC2=NC=C1)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


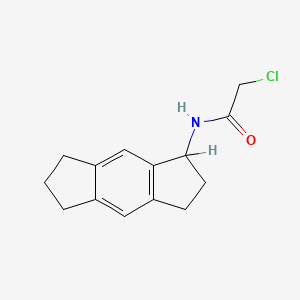
![1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate](/img/structure/B13771110.png)
